Ethyl 5-methylimidazol-1-ylacetate is an organic compound with the molecular formula and a molecular weight of approximately 168.19 g/mol. This compound belongs to the class of imidazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. Ethyl 5-methylimidazol-1-ylacetate is particularly noted for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Ethyl 5-methylimidazol-1-ylacetate can be synthesized through various chemical methods, primarily involving the reaction of imidazole derivatives with acetic acid or its derivatives. It is classified under organic compounds, specifically as an ester due to the presence of the ethyl group attached to the carboxylic acid moiety.
The synthesis of Ethyl 5-methylimidazol-1-ylacetate typically involves a multi-step process. One common method includes:
This method has been documented in various studies, highlighting its efficiency in producing high-purity Ethyl 5-methylimidazol-1-ylacetate.
Ethyl 5-methylimidazol-1-ylacetate can undergo various chemical reactions typical of imidazole derivatives:
These reactions are crucial for modifying the compound to enhance its pharmacological properties .
The mechanism of action of Ethyl 5-methylimidazol-1-ylacetate in biological systems is not fully elucidated but is believed to involve:
Studies have indicated that similar imidazole derivatives exhibit these mechanisms, suggesting potential pathways for Ethyl 5-methylimidazol-1-ylacetate as well .
Ethyl 5-methylimidazol-1-ylacetate possesses several notable physical and chemical properties:
These properties make it suitable for various applications in research and development .
Ethyl 5-methylimidazol-1-ylacetate has several significant applications in scientific research:
Research continues to explore these applications, emphasizing the compound's versatility in various scientific fields .
The imidazole ring, a diazole heterocycle, has been a cornerstone of heterocyclic chemistry since its structural elucidation in the late 19th century. Early synthetic routes to imidazole derivatives relied on the Debus-Radziszewski reaction, involving cyclocondensation of α-dicarbonyl compounds with aldehydes and ammonia. Ethyl 5-methylimidazol-1-ylacetate exemplifies the evolution toward functionally complex imidazoles, featuring both an acetic acid ethyl ester side chain at position 1 and a methyl group at position 5. This molecular architecture (C₈H₁₂N₂O₂, MW 168.19 g/mol) integrates the pharmacophoric imidazole nucleus with a versatile ester handle, enabling diverse chemical transformations [1] [3].
Table 1: Evolutionary Milestones in Imidazole Derivative Synthesis
Time Period | Synthetic Focus | Representative Compounds | Key Limitations |
---|---|---|---|
1880s–1950s | Unsubstituted imidazoles | Imidazole, Histamine | Limited functionalization |
1960s–1980s | C-Alkyl imidazoles | 2-Methylimidazole, 4-Methylimidazole | Positional selectivity challenges |
1990s–Present | Multi-functional imidazoles | Ethyl 5-methylimidazol-1-ylacetate, Complex esters | Stereoselective modifications |
The introduction of ester functionalities, as seen in Ethyl 5-methylimidazol-1-ylacetate (IUPAC: ethyl 2-(1-methylimidazol-4-yl)acetate; SMILES: CCOC(=O)CC1=CN(C=N1)C), marked a paradigm shift by enabling nucleophilic displacement, hydrolysis, and transition-metal catalyzed coupling reactions. Modern syntheses leverage regioselective N-alkylation of 5-methylimidazole with ethyl bromoacetate under phase-transfer conditions, achieving yields >75% with minimized O-alkylation byproducts [3] [7]. This methodological refinement underscores the compound’s role as a synthetic linchpin for accessing advanced molecular architectures.
Ethyl 5-methylimidazol-1-ylacetate serves as a critical precursor in constructing bioactive molecules due to its balanced lipophilicity (calculated LogP = 0.2) and hydrogen-bonding capacity (H-bond acceptors: 3; H-bond donors: 0). Its ester group facilitates prodrug design, while the imidazole nitrogen participates in coordination chemistry with metalloenzyme active sites. Notably, the compound’s structural framework is integral to angiotensin II receptor antagonists and kinase inhibitors, where the acetic acid moiety (post-ester hydrolysis) enables target engagement through ionic interactions [7].
Table 2: Drug Discovery Applications of Ethyl 5-Methylimidazol-1-ylacetate Derivatives
Therapeutic Area | Target | Derivative Structure | Biological Outcome |
---|---|---|---|
Cardiovascular | Angiotensin II Receptor | Azilsartan medoxomil intermediates | Potent antihypertensive activity |
Oncology | Tyrosine Kinases | Imidazole-acetamide inhibitors | Tumor growth suppression (in vitro) |
Infectious Diseases | Bacterial DNA Gyrase | Fluoroquinolone-imidazole conjugates | Enhanced Gram-negative coverage |
In antihypertensive drug development, ethyl 5-methylimidazol-1-ylacetate derivatives undergo palladium-catalyzed Suzuki couplings with arylboronic acids to generate biphenyl systems essential for angiotensin receptor blockade. The ester’s role as a carboxylate bioisostere allows membrane permeability optimization while maintaining binding affinity—demonstrated in analogs with IC₅₀ values <50 nM against AT₁ receptors . Additionally, its transformation into amide derivatives via aminolysis provides access to kinase inhibitor scaffolds targeting EGFR and VEGFR-2, highlighting molecular versatility [7].
The ethyl ester group in Ethyl 5-methylimidazol-1-ylacetate confers unique reactivity that underpins its synthetic utility:
Table 3: Comparative Reactivity of Imidazole Esters
Functional Group Position | Reactivity with Nucleophiles | Stability Profile | Synthetic Applications |
---|---|---|---|
N1-Acetate ester | Moderate (k = 0.15 M⁻¹min⁻¹) | pH-sensitive | Prodrug synthesis |
C4/C5 Carboxylate | Low | High (enzymatic/chemical) | Metal-organic frameworks |
Ethyl 5-methylimidazol-1-ylacetate | High (k = 1.8 M⁻¹min⁻¹) | Moderate (hydrolyzable) | Versatile building block |
Structurally analogous compounds like ethyl 5-tert-butyl-1H-imidazole-4-carboxylate (MW 196.25 g/mol) demonstrate how steric and electronic modulation alters reactivity—bulky tert-butyl groups hinder electrophilic substitution but enhance crystallinity for material science applications [6]. In contrast, Ethyl 5-methylimidazol-1-ylacetate’s compact structure enables facile functionalization at C2, exploited in multi-step syntheses of fused polyheterocycles. Its canonical SMILES representation (CCOC(=O)CC1=CN(C=N1)C) precisely encodes the spatial relationship between reactive sites, guiding computational retrosynthetic planning [3] [6].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3